Cas no 90-97-1 (4,4'-Dichlorobenzhydrol)

4,4'-Dichlorobenzhydrol structure
4,4'-Dichlorobenzhydrol structure
4,4'-Dichlorobenzhydrol
90-97-1
C13H10Cl2O
253.123901844025
MFCD00000629
5577468
87568375

4,4'-Dichlorobenzhydrol Properties

Names and Identifiers

    • DBH (Bis-(4-chlorophenyl)carbinol)
    • Benzenemethanol, 4-chloro-alpha-(4-chlorophenyl)-
    • Bis(4-chlorophenyl)methanol
    • 4,4'-DICHLOROBENZHYDROL
    • 4,4'-dichlorbenzhydrol
    • 4,4'-dichlorodiphenylmethanol
    • 4,4''-DICHLOROBENZHYDROL 98%
    • 4,4''Dichlorobenzhyolrol
    • Benzhydrol,4,4'-dichloro- (6CI,7CI,8CI)
    • Benzenemethanol,4-chloro-a-(4-chlorophenyl)-
    • 4,4'-Dichlorobenzhydrylalcohol
    • 4,4'-Dichlorodiphenylcarbinol
    • Bis(p-chlorophenyl)methanol
    • DBH
    • DBH (degradation product)
    • NSC 121779
    • NSC5250
    • p,p'-Dichlorobenzhydrol
    • 4-Chloro-a-(4-chlorophenyl)benzenemethanol
    • p,p'-DCBH
    • Z104477892
    • W-100320
    • 4,4/'-Dichlorobenzhydrol
    • AMY8755
    • 4-chloro-alpha-(4-chlorophenyl)benzenemethanol
    • Methanol, bis-(p-chlorophenyl)-
    • Bis(4-chlorophenyl--d4)Methyl Alcohol
    • CR5KH591G4
    • BS-42459
    • D1915
    • Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
    • NSC-5250
    • NSC121779
    • D89943
    • Bis(4-chlorophenyl) carbinol
    • MFCD00000629
    • EN300-20367
    • AKOS009031548
    • FT-0617036
    • NSC-121779
    • 4,4'-dichlorobenzhydryl alcohol
    • 90-97-1
    • bis(4-chlorophenyl)-methanol
    • AI3-05090
    • Bis(4-chlorophenyl)methanol #
    • UNII-CR5KH591G4
    • Q27894524
    • C13H10Cl2O
    • DTXSID5075367
    • EINECS 202-029-6
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEMETHANOL
    • Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-
    • SCHEMBL1426754
    • 4,4'-Dichloro-alpha-phenylbenzylic alcohol
    • AC-10402
    • CHEBI:190399
    • 4,4'-dichlor-alpha-phenylbenzylalkohol
    • BENZHYDROL, 4,4'-DICHLORO-
    • DB-057233
    • diphenylcarbinol, 4,4'-dichloro-
    • 4,4 inverted exclamation marka-Dichlorobenzhydrol
    • 4,4\\'-Dichlorobenzhydrol
    • DTXCID9048699
    • NS00039381
    • 4,4-dichlorobenzhydrol
    • +Expand
    • MFCD00000629
    • PHUYGURFBULKPA-UHFFFAOYSA-N
    • 1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
    • C(O)(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1
    • 1878717

Computed Properties

  • 252.011
  • 1
  • 1
  • 2
  • 252.011
  • 16
  • 184
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 20.2A^2

Experimental Properties

  • 4.07510
  • 20.23000
  • 1.617
  • Insoluble in water.
  • 386.1 °C at 760 mmHg
  • 92.0 to 95.0 deg-C
  • 145.5 °C
  • Chloroform (Slightly), Methanol (Slightly)
  • Milky white to light brown powder
  • Not determined
  • 13.14±0.20(Predicted)
  • 1.3250

4,4'-Dichlorobenzhydrol Security Information

4,4'-Dichlorobenzhydrol Customs Data

  • 2906290090

4,4'-Dichlorobenzhydrol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGES-1g
Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
90-97-1 98%(GC)
1g
$32.00 2024-04-20
A2B Chem LLC
AI60276-1g
4,4'-Dichlorobenzhydrol
90-97-1 99%
1g
$15.00 2024-05-20
Aaron
AR00IGN4-5g
Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
90-97-1 98%
5g
$14.00 2024-07-18
abcr
AB141179-25 g
4,4'-Dichlorobenzhydrol, 98%; .
90-97-1 98%
25g
€69.40 2023-05-09
Alichem
A019111138-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$614.08 2023-08-31
Apollo Scientific
OR2394-25g
4,4'-Dichlorobenzhydrol
90-97-1 98%
25g
£46.00 2024-05-25
Chemenu
CM283149-500g
Bis(4-chlorophenyl)methanol
90-97-1 95%
500g
$568
Cooke Chemical
A3127812-5G
4,4′-Dichlorobenzhydrol
90-97-1 98%
5g
RMB 103.20 2023-09-07
Enamine
EN300-20367-0.05g
bis(4-chlorophenyl)methanol
90-97-1 90%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D750899-250g
Benzenemethanol, 4-chloro-a-(4-chlorophenyl)-
90-97-1 98.0%
250g
$545 2022-06-09

4,4'-Dichlorobenzhydrol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  rt
Reference
Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors
Pulgar, Victor M.; Harp, Jill Keith, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2429-2432

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  12 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 - 5 °C; 1 h, 0 °C → rt
1.2 Solvents: Acetone ;  rt
Reference
Convenient synthesis of structurally novel 1,3-disubstituted azetidine derivatives
Kharul, Rajendra K.; Goswami, Amitgiri; Gite, Archana; Godha, Atul K.; Jain, Mukul; et al, Synthetic Communications, 2008, 38(11), 1703-1717

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Chloro[2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino-κN]methyl]phenolato-κO][(1,2,3,4,… ;  3 h, 85 °C
Reference
Half-sandwich Ru(II) complexes containing (N, O) Schiff base ligands: Catalysts for base-free transfer hydrogenation of ketones
Satheesh, C. E.; Sathish Kumar, Pushpanathan N.; Kumara, P. Raghavendra ; Karvembu, Ramasamy; Hosamani, Amar; et al, Applied Organometallic Chemistry, 2019, 33(10),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, 0 °C; 2 h, rt
1.2 Reagents: Water ;  cooled
Reference
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection
He, Shanshan; Xiao, Jingbo; Dulcey, Andres E.; Lin, Billy; Rolt, Adam; et al, Journal of Medicinal Chemistry, 2016, 59(3), 841-853

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Reference
The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines
Lapa, Gennady B.; Byrd, Gary D.; Lapa, Alla A.; Budygin, Evgeny A.; Childers, Steven R.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 4915-4918

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 5 h, rt
1.2 Reagents: Diethyl ether ;  rt
Reference
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Isopropanol (reaction product with iridium complex) ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Isopropanol (reaction product with iridium complex) ;  rt → 82 °C; 30 min, 82 °C
Reference
Exploring the reactivity of C(sp3)-cyclometalated IrIII compounds in hydrogen transfer reactions
Azerraf, Clarite; Gelman, Dmitri, Chemistry - A European Journal, 2008, 14(33), 10364-10368

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  10 min, 0 °C; 2 h, rt
Reference
Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands
Song, Kwang-Seop; Lee, Sung-Han; Chun, Hyun Ji; Kim, Jong Yup; Jung, Myung Eun; et al, Bioorganic & Medicinal Chemistry, 2008, 16(7), 4035-4051

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Methanol ;  30 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  rt
Reference
Pinacol Formation and Reduction of Aromatic Carbonyls with Magnesium-Methanol at Ambient Temperature
Khurana, Jitender M.; Bansal, Geeti; Kukreja, Gagan; Pandey, Ravi R., Monatshefte fuer Chemie, 2003, 134(10), 1365-1371

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone
Reference
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; Kuo, Wen-Hsin; Jacobsen, Eric N., Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
Reference
New 4-[ω-(diarylmethylamino)alkyl]- and 4-[ω-(diarylmethoxy)alkyl]-1-arylpiperazines as selective 5-HT1A/5-HT2A receptor ligands with differentiated in vivo activity
Paluchowska, Maria H.; Charakchieva-Minol, Sijka; Tatarczynska, Ewa; Klodzinska, Aleksandra; Stachowicz, Katarzyna; et al, Polish Journal of Pharmacology, 2004, 56(6), 743-754

4,4'-Dichlorobenzhydrol Raw materials

4,4'-Dichlorobenzhydrol Preparation Products

4,4'-Dichlorobenzhydrol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-97-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90-97-1)
A LA DING
anhua.mao@aladdin-e.com

4,4'-Dichlorobenzhydrol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-97-1)4,4'-Dichlorobenzhydrol
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